N(4)-Acetylsulphasomidine
Description
N(4)-Acetylsulphasomidine (CAS: 3163-31-3) is a sulfonamide derivative with the molecular formula C₁₄H₁₆N₄O₃S and a molecular weight of 320.370 g/mol . Its IUPAC name, N-(4-(((2,6-Dimethyl-4-pyrimidinyl)amino)sulphonyl)phenyl)acetamide, reflects its structural features: a pyrimidine ring substituted with methyl groups, a sulfonamide bridge, and an acetylated aromatic amine . The compound has a LogP of -0.140, indicating moderate hydrophilicity, and its InChI Key (FLJTYRIRNQBLOK-UHFFFAOYSA-N) confirms its unique stereochemical identity .
This compound is primarily analyzed via reverse-phase (RP) HPLC using the Newcrom R1 column, which employs a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) . This method is scalable for preparative isolation of impurities and pharmacokinetic studies .
Properties
CAS No. |
3163-31-3 |
|---|---|
Molecular Formula |
C14H16N4O3S |
Molecular Weight |
320.37 g/mol |
IUPAC Name |
N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H16N4O3S/c1-9-8-14(16-10(2)15-9)18-22(20,21)13-6-4-12(5-7-13)17-11(3)19/h4-8H,1-3H3,(H,17,19)(H,15,16,18) |
InChI Key |
FLJTYRIRNQBLOK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES |
CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Other CAS No. |
3163-31-3 |
Synonyms |
N(4)-acetylsulphasomidine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The acetyl group at the N(4) position distinguishes it from non-acetylated sulfonamides like sulfisomidine (parent compound) or sulfadiazine. Acetylation typically reduces polarity, but its LogP (-0.14) suggests retained hydrophilicity, likely due to the sulfonamide and pyrimidine groups. For comparison:
| Property | N(4)-Acetylsulphasomidine | Sulfisomidine (Parent) | Sulfadiazine |
|---|---|---|---|
| Molecular Weight | 320.370 g/mol | ~278 g/mol* | 250.28 g/mol |
| LogP | -0.140 | ~0.34* | -0.07 |
| Key Functional Groups | Acetyl, sulfonamide | Sulfonamide | Sulfonamide, pyrimidine |
| HPLC Retention Behavior | Retained on Newcrom R1 | Likely requires mixed-mode columns* | Retained on C18 |
*Inferred from structural analogs due to lack of direct data .
The acetyl group may enhance metabolic stability compared to non-acetylated sulfonamides, though this requires pharmacokinetic validation.
Chromatographic Behavior
This compound is uniquely separable on the Newcrom R1 column, a low-silanol-activity RP column . In contrast:
- Sulfisomidine: Likely requires mixed-mode columns (e.g., Newcrom A/B) due to ionizable amine groups interacting with silanol sites.
- Sulfadiazine : Often analyzed using standard C18 columns with ion-pairing agents.
The use of phosphoric acid in the mobile phase for this compound contrasts with formic acid in MS-compatible methods, suggesting pH-sensitive retention .
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